molecular formula C12H15NOSi B11890022 2-((Trimethylsilyl)oxy)quinoline CAS No. 52523-31-6

2-((Trimethylsilyl)oxy)quinoline

Cat. No.: B11890022
CAS No.: 52523-31-6
M. Wt: 217.34 g/mol
InChI Key: OMMPNYQWOCWPRA-UHFFFAOYSA-N
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Description

2-((Trimethylsilyl)oxy)quinoline is an organosilicon compound that features a quinoline ring substituted with a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Trimethylsilyl)oxy)quinoline typically involves the reaction of quinoline derivatives with trimethylsilyl reagents. One common method is the reaction of 2-chloro-quinoline-3-carboxaldehyde with trimethylsilyl cyanide (TMSCN) in the presence of zinc iodide (ZnI2) as a catalyst in dichloromethane (DCM) at room temperature. This reaction yields silicon-containing trimethylsilylated quinolines with excellent yields .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-((Trimethylsilyl)oxy)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into different reduced forms of quinoline.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines in the presence of catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinolines. Substitution reactions can result in various quinoline derivatives with different functional groups.

Scientific Research Applications

2-((Trimethylsilyl)oxy)quinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-((Trimethylsilyl)oxy)quinoline involves its interaction with various molecular targets and pathways. The trimethylsilyl group can act as a protecting group, allowing selective reactions to occur at other positions on the quinoline ring. This selective reactivity is crucial in organic synthesis, where specific functional groups need to be modified without affecting others.

Comparison with Similar Compounds

Similar Compounds

    2-Chloroquinoline: A precursor in the synthesis of 2-((Trimethylsilyl)oxy)quinoline.

    Quinoline N-oxide: An oxidized derivative of quinoline.

    Trimethylsilyl cyanide (TMSCN): A reagent used in the synthesis of trimethylsilylated quinolines.

Uniqueness

This compound is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis. Its ability to undergo selective reactions while protecting other functional groups sets it apart from similar compounds.

Properties

CAS No.

52523-31-6

Molecular Formula

C12H15NOSi

Molecular Weight

217.34 g/mol

IUPAC Name

trimethyl(quinolin-2-yloxy)silane

InChI

InChI=1S/C12H15NOSi/c1-15(2,3)14-12-9-8-10-6-4-5-7-11(10)13-12/h4-9H,1-3H3

InChI Key

OMMPNYQWOCWPRA-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC1=NC2=CC=CC=C2C=C1

Origin of Product

United States

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